![molecular formula C14H15NO B2901095 5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one CAS No. 5778-98-3](/img/structure/B2901095.png)
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one
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Overview
Description
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one is a derivative of acridine . Acridine derivatives are a class of compounds that are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity .
Synthesis Analysis
The synthesis of acridine derivatives has been reported in various studies . For instance, one study described the synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group .Scientific Research Applications
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one has been used in a variety of scientific research applications. It has been used as a model compound for studies of structure-activity relationships (SARs) in medicinal chemistry and drug discovery. It has also been used for the synthesis of various heterocyclic compounds and as a starting material for the synthesis of complex molecules. In addition, this compound has been used for studies of molecular recognition and for the preparation of molecular probes for use in biochemistry and biophysics.
Mechanism of Action
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix, causing the helical structure to unwind . This unwinding can disrupt biological processes involving DNA and related enzymes .
Biochemical Pathways
The disruption of dna structure and function by acridine derivatives can impact a wide range of cellular processes, including replication, transcription, and protein synthesis .
Result of Action
The disruption of dna structure and function by acridine derivatives can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Advantages and Limitations for Lab Experiments
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also inexpensive and widely available. However, it can be difficult to purify and there is the potential for side reactions. In addition, its structure can be difficult to analyze due to its complex structure.
Future Directions
There are several potential future directions for 5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one research. One potential direction is to further explore its mechanism of action and to identify new therapeutic applications. Another potential direction is to develop new synthetic methods for producing this compound, such as the use of green chemistry principles. In addition, further research could be conducted to explore its potential as a drug delivery system or as a component of drug combinations. Finally, further research could be conducted to explore its potential as a diagnostic tool or as a component of diagnostic tests.
Synthesis Methods
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one can be synthesized in several ways, including the use of various reagents and catalysts. The most common method is the Pd-catalyzed cross-coupling reaction of 2,3,4,10-tetrahydropyrido[2,3-d]acridin-9-one (THPA) with methyl iodide. This method is used to produce the desired product in high yields with excellent regioselectivity. Other synthetic methods include the use of the palladium-catalyzed Heck reaction, the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig amination reaction.
properties
IUPAC Name |
5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXFTEWGRDIUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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